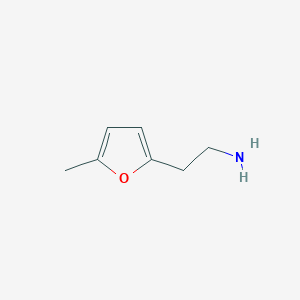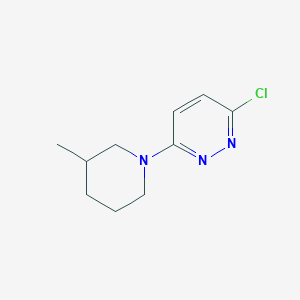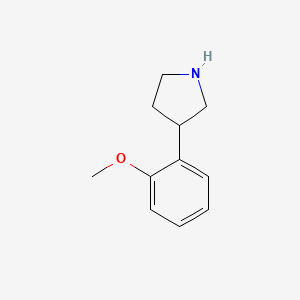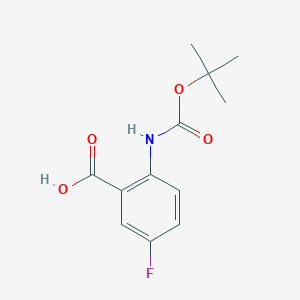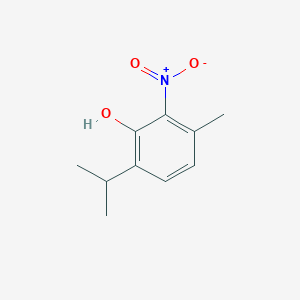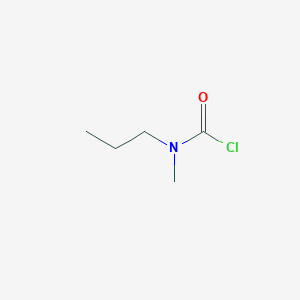
1-(4-Fluorophenyl)prop-2-yn-1-amine
Overview
Description
“1-(4-Fluorophenyl)prop-2-yn-1-amine” is a chemical compound with the molecular weight of 185.63 . It is also known by its IUPAC name “1-(4-fluorophenyl)prop-2-yn-1-amine hydrochloride” and has the InChI code "1S/C9H8FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H" .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which “1-(4-Fluorophenyl)prop-2-yn-1-amine” belongs, has been studied extensively . A palladium-catalyzed [4 + 1] cycloaddition of prop-2-yn-1-ones with double isocyanides has been developed, which works well to produce a series of 2-amino-4-cyanofurans with high efficiency and a broad reaction scope .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)prop-2-yn-1-amine” can be represented by the InChI code "1S/C9H8FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H" . This indicates that the molecule consists of a fluorophenyl group attached to a prop-2-yn-1-amine group.Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)prop-2-yn-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Applications
Synthesis of 4-Quinolone Derivatives : A catalyst-free synthetic approach was described for the synthesis of 4-quinolone derivatives using a tandem amination/conjugated Michael addition sequence involving 1-(2-fluorophenyl)prop-2-yn-1-one derivatives. This method offers a practical route to a diverse range of 4-quinolones, highlighting the utility of similar fluorophenyl compounds in complex organic syntheses (Iaroshenko, Mkrtchyan, & Villinger, 2012).
Preparation of Unsymmetrically Substituted Triazacyclohexanes : The unsymmetrically N-substituted N,N′-Ar2-N″-R-1,3,5-triazacyclohexanes, which include fluorophenyl groups, are obtained via a one-step condensation reaction with excess amine. Their solid-state structures closely resemble those of their triaryl-substituted analogues, demonstrating the versatility of fluorophenyl compounds in the formation of complex molecular structures (Latreche, Mousser, Kociok‐Köhn, Köhn, & Schaper, 2010).
Chemical Properties and Reactions
Directing Effect of Fluorine in Organic Compounds : Research on 1-(fluorophenyl)pyrroles, including compounds similar to 1-(4-fluorophenyl)prop-2-yn-1-amine, showed that lithiation occurred exclusively ortho to the fluorine substituent. This finding highlights the significant role of fluorine in influencing the chemical reactivity and properties of related organic compounds (Faigl, Fogassy, Szántó, Lopata, & Tőke, 1998).
Synthesis of Radioligands for Pharmacological Studies : In the synthesis of radiolabelled analogs for corticotropin-releasing hormone type 1 receptor, fluorophenyl compounds were used as precursors. This highlights their application in the development of radiotracers for positron emission tomography and other pharmacological studies (Hsin, Webster, Chrousos, Gold, Eckelman, Contoreggi, & Rice, 2000).
Materials Science and Organic Electronics
- Development of Novel Organic Electronic Materials : A study on bipolar fluorophores involving fluorophenyl compounds demonstrated their utility in the creation of efficient organic light-emitting diodes (OLEDs). This application underscores the importance of such compounds in advanced material sciences (Liu, Zhao, Luo, Lu, Tao, & Tong, 2016).
Analytical and Synthetic Chemistry
- Analytical Characterizations of Research Chemicals : In the realm of analytical chemistry, fluorophenyl compounds have been used for characterizing research chemicals. This includes studies on NMDA receptor antagonists, where detailed analytical characterizations are necessary for understanding the properties of new psychoactive substances (Dybek, Wallach, Kavanagh, Colestock, Filbman, Dowling, Westphal, Elliott, Adejare, & Brandt, 2019).
Pharmaceutical Research and Development
- Synthesis of Antibacterial Agents : Fluorophenyl compounds have been synthesized and screened for antibacterial activity, illustrating their potential in the development of new antimicrobial agents. This application highlights their significance in pharmaceutical research (Vinayak, Sudha, & Lalita, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPIGYWIRWLMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572424 | |
| Record name | 1-(4-Fluorophenyl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226698-96-0 | |
| Record name | 1-(4-Fluorophenyl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



